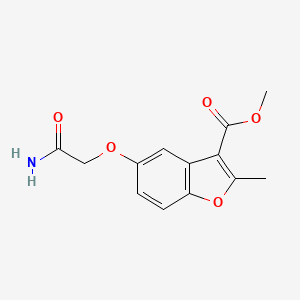

Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 300674-01-5

Cat. No.: VC4559917

Molecular Formula: C13H13NO5

Molecular Weight: 263.249

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300674-01-5 |

|---|---|

| Molecular Formula | C13H13NO5 |

| Molecular Weight | 263.249 |

| IUPAC Name | methyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C13H13NO5/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H2,14,15) |

| Standard InChI Key | VWHVKJOGQICFMT-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OC |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, methyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, reflects its benzofuran backbone substituted at positions 2, 3, and 5. Key structural features include:

-

A benzofuran core (fused benzene and furan rings).

-

A methyl group at position 2.

-

A carboxylate ester (-COOCH₃) at position 3.

-

A carbamoylmethoxy group (-OCH₂CONH₂) at position 5.

The molecular formula is C₁₃H₁₃NO₅, with a molecular weight of 263.25 g/mol . The presence of polar functional groups (ester, carbamoyl) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₅ | PubChem |

| Molecular Weight | 263.25 g/mol | PubChem |

| Topological Polar Surface | 101 Ų | PubChem |

| Hydrogen Bond Donors | 1 (NH₂ group) | PubChem |

| Hydrogen Bond Acceptors | 6 (ester, carbamoyl, ether) | PubChem |

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s functional groups enable diverse transformations:

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions .

-

Amide Formation: The carbamoyl group may undergo further acylation or alkylation reactions .

-

Electrophilic Substitution: The benzofuran core is susceptible to halogenation or nitration at electron-rich positions .

Table 2: Common Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Ester Hydrolysis | NaOH/H₂O, reflux | 5-(Carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylic acid |

| Amide Alkylation | R-X, K₂CO₃, DMF | N-Alkylated carbamoylmethoxy derivatives |

| Bromination | Br₂, FeBr₃ | 6-Bromo-substituted analogs |

Biological Activity and Applications

Table 3: Cytotoxicity of Brominated Analogs

| Compound | Cell Line (LC₅₀, nM) | Reference |

|---|---|---|

| 6-Bromo-2-methyl-1-benzofuran-3-carboxylate | U87: 200 ± 60 | |

| Standard Chemotherapeutic Agent | U87: >3000 |

Industrial and Research Applications

-

Medicinal Chemistry: Serves as a precursor for kinase inhibitors and antimicrobial agents.

-

Material Science: Functionalized benzofurans are used in organic semiconductors due to their π-conjugated systems .

Comparative Analysis with Structural Analogs

Methyl Benzofuran-5-Carboxylate (PubChem CID: 12674941)

-

Structure: Lacks the carbamoylmethoxy group at position 5.

-

Properties: Lower molecular weight (176.17 g/mol) and reduced hydrogen-bonding capacity .

2-Methoxyethyl 6-Bromo Derivatives (CAS: 384364-00-5)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume